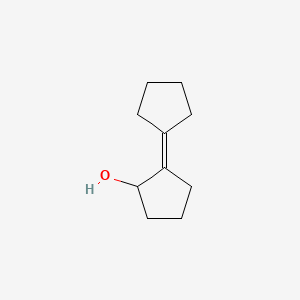
Cyclopentanol, 2-cyclopentylidene-
Cat. No. B1658916
Key on ui cas rn:
6261-30-9
M. Wt: 152.23 g/mol
InChI Key: QDNVHPQZFWWZNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05776884
Procedure details


A 2 liter round bottom flask, fitted with a mechanical stirrer, a reflux condenser and a thermometer, was charged with 412.4 g (2.75 mol) of 2-Cyclopentylidene-cyclopentanone and 500 ml methanol. The mixture was stirred until homogeneous at room temperature and then 40 g of sodium borohydride was added in small portions over a period of 1.5 hour. The reaction mixture was thereafter stirred for another 4 hours. During addition as well as thereafter the temperature was kept below 40° C. by cooling with a cold water bath if necessary. The reaction mixture was further stirred overnight. Thereafter it was quenched by dropwise addition, with stirring, of 250 ml of water. The aqueous and organic layers were separated and the aqueous layer extracted twice with 200 ml diethyl ether. The combined organic layers were washed with 200 ml water and dried over magnesium sulphate. After filtration the solvent was removed using a rotary evaporator and 444 g of crude product were obtained. This was fractioned under reduced pressure (0.4 kPa) through a 0.5 meter Sulzer-packed column. Fractions were collected at 90°-100° C. and odour assessed. The total of fractions with an acceptable odour was 182.9 g. The product could be further purified by recristallization from methanol.



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=[C:6]2[CH2:10][CH2:9][CH2:8][C:7]2=[O:11])[CH2:5][CH2:4][CH2:3][CH2:2]1.[BH4-].[Na+]>CO>[C:1]1(=[C:6]2[CH2:10][CH2:9][CH2:8][CH:7]2[OH:11])[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
412.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)=C1C(CCC1)=O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred until homogeneous at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 2 liter round bottom flask, fitted with a mechanical stirrer, a reflux condenser
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was thereafter stirred for another 4 hours
|
|
Duration
|
4 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
During addition as well as thereafter the temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept below 40° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling with a cold water bath if necessary
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Thereafter it was quenched by dropwise addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring, of 250 ml of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous and organic layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer extracted twice with 200 ml diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with 200 ml water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulphate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCC1)=C1C(CCC1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 444 g | |
| YIELD: CALCULATEDPERCENTYIELD | 106.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
